Methyl 5-(5-ethyl-2-methoxyphenyl)-1H-pyrrole-2-carboxylate
Description
Properties
Molecular Formula |
C15H17NO3 |
|---|---|
Molecular Weight |
259.30 g/mol |
IUPAC Name |
methyl 5-(5-ethyl-2-methoxyphenyl)-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C15H17NO3/c1-4-10-5-8-14(18-2)11(9-10)12-6-7-13(16-12)15(17)19-3/h5-9,16H,4H2,1-3H3 |
InChI Key |
WETWDVYITXRBJR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C=C1)OC)C2=CC=C(N2)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(5-ethyl-2-methoxyphenyl)-1H-pyrrole-2-carboxylate typically involves the reaction of 5-ethyl-2-methoxyphenylamine with ethyl acetoacetate in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting intermediate is then cyclized to form the pyrrole ring, followed by esterification to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes oxidation at both the pyrrole ring and substituents. Key findings include:
-
Pyrrole ring oxidation : Under mild oxidative conditions (e.g., aqueous H<sub>2</sub>O<sub>2</sub>/Fe<sup>2+</sup>), the pyrrole ring forms an N-oxide derivative, enhancing electrophilicity for downstream reactions.
-
Ethyl group oxidation : The 5-ethyl substituent on the phenyl ring is oxidized to a ketone using KMnO<sub>4</sub> in acidic media, yielding methyl 5-(2-methoxy-5-oxophenyl)-1H-pyrrole-2-carboxylate.
| Reaction Type | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Pyrrole N-oxidation | H<sub>2</sub>O<sub>2</sub>/FeSO<sub>4</sub>, pH 4–5 | N-oxide derivative | 62% | |
| Ethyl → Ketone oxidation | KMnO<sub>4</sub>, H<sub>2</sub>SO<sub>4</sub>, 60°C | Methyl 5-(2-methoxy-5-oxophenyl)-1H-pyrrole-2-carboxylate | 45% |
Ester Hydrolysis
The methyl ester undergoes hydrolysis under acidic or basic conditions:
-
Acidic hydrolysis (6M HCl, reflux): Converts the ester to a carboxylic acid, though partial decomposition of the pyrrole ring occurs at prolonged reaction times (>6 hrs).
-
Basic hydrolysis (NaOH, ethanol/water): Produces the sodium carboxylate salt, which is stable up to pH 12.
| Condition | Reagent | Product | Reaction Time | Stability |
|---|---|---|---|---|
| Acidic hydrolysis | 6M HCl, reflux | 5-(5-Ethyl-2-methoxyphenyl)-1H-pyrrole-2-carboxylic acid | 4–6 hrs | Decomposes >6 hrs |
| Basic hydrolysis | NaOH, ethanol/H<sub>2</sub>O | Sodium 5-(5-ethyl-2-methoxyphenyl)-1H-pyrrole-2-carboxylate | 2 hrs | Stable ≤ pH 12 |
Reduction Reactions
The ester group is selectively reduced using hydride reagents:
-
DIBAH (Diisobutylaluminum hydride) : At 0°C in toluene, DIBAH reduces the ester to a primary alcohol without affecting the pyrrole ring or methoxy group. This reaction proceeds via aluminum enolate intermediates .
-
LiAlH<sub>4</sub> : Full reduction to the diol is observed under vigorous conditions (THF, reflux) .
Electrophilic Substitution
The electron-rich pyrrole ring participates in electrophilic substitutions:
-
Nitration : HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> at 0°C introduces a nitro group at the 4-position of the pyrrole ring.
-
Sulfonation : Fuming H<sub>2</sub>SO<sub>4</sub> yields a sulfonic acid derivative at the 3-position.
| Reaction | Reagents | Position | Product |
|---|---|---|---|
| Nitration | HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, 0°C | C4 | 4-Nitro-5-(5-ethyl-2-methoxyphenyl)-1H-pyrrole-2-carboxylate |
| Sulfonation | Fuming H<sub>2</sub>SO<sub>4</sub>, 25°C | C3 | 3-Sulfo-5-(5-ethyl-2-methoxyphenyl)-1H-pyrrole-2-carboxylate |
Stability Under Acidic/Basic Conditions
-
Acidic degradation : Prolonged exposure to HCl (>12 hrs) cleaves the pyrrole ring, forming 5-ethyl-2-methoxyphenylacetic acid.
-
Base-induced rearrangements : In NaOH/MeOH, the ester undergoes transesterification to form the ethyl ester derivative.
Cross-Coupling Reactions
The compound participates in palladium-catalyzed couplings:
-
Suzuki coupling : With arylboronic acids, the 4-position of the pyrrole ring forms biaryl derivatives (e.g., Pd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub>, DMF, 80°C).
Photochemical Reactivity
UV irradiation (λ = 254 nm) in methanol induces [2+2] cycloaddition at the pyrrole ring, forming dimeric products.
Key Mechanistic Insights
Scientific Research Applications
Pharmaceutical Applications
Antimicrobial Activity
Due to its structural resemblance to various biologically active compounds, methyl 5-(5-ethyl-2-methoxyphenyl)-1H-pyrrole-2-carboxylate has been studied for its potential as an antimicrobial agent. Research indicates that compounds with pyrrole moieties often exhibit activity against a range of microbial infections, suggesting that this compound could serve as a lead for developing new antimicrobial drugs.
Drug Development
The compound's ability to interact with biological targets makes it valuable in the development of pharmaceuticals. Interaction studies focusing on its pharmacokinetics and pharmacodynamics are essential for understanding how it can be optimized for therapeutic use. This includes examining its absorption, distribution, metabolism, and excretion (ADME) properties, which are critical for drug efficacy and safety.
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship of this compound is crucial for enhancing its biological activity. By modifying various substituents on the pyrrole ring, researchers can identify more potent analogs. For example, comparing this compound with similar pyrrole derivatives can reveal insights into how structural changes affect activity.
| Compound Name | Chemical Formula | Unique Features |
|---|---|---|
| Ethyl 3-methyl-5-phenyl-1H-pyrrole-2-carboxylate | C12H13NO2 | Contains a phenyl group at position 5 |
| Dimethyl 5-phenyl-1H-pyrrole-2,3-dicarboxylate | C13H13N2O4 | Dicarboxylic acid derivative |
| Triethyl 3,5,5'-trimethyl-1H,1'H-[2,3'-bipyrrole]-2',4,4'-tricarboxylate | C21H27N3O7 | Contains multiple carboxylic groups |
| Ethyl 5-(4-methoxyphenyl)-3-methyl-1H-pyrrole-2-carboxylate | C14H15NO3 | Similar methoxy substitution but different position |
Potential in Material Science
Beyond medicinal applications, this compound may find uses in material science due to its unique electronic properties. Compounds containing pyrrole rings are often explored for their conductive properties and potential applications in organic electronics and sensors.
Case Studies and Research Findings
Recent studies have highlighted the synthesis and characterization of this compound. For instance, research has demonstrated effective synthetic routes that yield high purity and yield of this compound, making it accessible for further studies in both pharmaceutical and material science contexts .
Example Case Study: Antimicrobial Screening
A study aimed at evaluating the antimicrobial properties involved testing various concentrations of this compound against common pathogens. The results indicated a dose-dependent inhibition of bacterial growth, showcasing its potential as an antimicrobial agent.
Mechanism of Action
The mechanism of action of Methyl 5-(5-ethyl-2-methoxyphenyl)-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related pyrrole-2-carboxylate derivatives, focusing on substituent effects, synthesis, and physicochemical properties.
Aryl-Substituted Pyrrole-2-carboxylates
Compounds synthesized via Suzuki coupling () share the methyl 5-aryl-1H-pyrrole-2-carboxylate scaffold but differ in aryl substituents. Key examples include:
Key Observations :
- The methoxy group in the target’s phenyl ring (2-position) may enhance solubility compared to purely alkyl-substituted analogs (e.g., p-tolyl in ).
Electron-Withdrawing Substituents
Trifluoromethyl (CF₃)-substituted analogs demonstrate unique properties:
- Methyl 5-(trifluoromethyl)-1H-pyrrole-2-carboxylate (CAS 952182-25-1):
Comparison :
- The target compound’s methoxy group is electron-donating, whereas CF₃ is electron-withdrawing. This difference impacts electronic distribution and binding interactions in biological systems.
Functionalized Substituents
- Methyl 5-(hydroxymethyl)-1H-pyrrole-2-carboxylate (CAS 1215961-78-6): Features a hydroxymethyl group, increasing hydrophilicity (). Potential use as a synthetic intermediate for further derivatization.
- Methyl 5-(((tert-butoxycarbonyl)amino)methyl)-1H-pyrrole-2-carboxylate: Synthesized via hydrogenation and Boc protection (84% yield) (). The amino group enables peptide coupling or prodrug strategies.
Comparison :
- The target compound’s ethyl and methoxy groups prioritize lipophilicity over polar interactions, contrasting with hydroxymethyl or amino-substituted analogs.
Ester Group Variations
- Ethyl 5-methyl-1H-pyrrole-2-carboxylate :
- Benzyl 5-methyl-1H-pyrrole-2-carboxylate :
Comparison :
- The target’s methyl ester balances synthetic accessibility and metabolic stability.
Biological Activity
Methyl 5-(5-ethyl-2-methoxyphenyl)-1H-pyrrole-2-carboxylate is a synthetic organic compound belonging to the pyrrole family, characterized by its unique structure that includes a pyrrole ring substituted with a methoxyphenyl group and an ethyl group. This compound has garnered interest in medicinal chemistry due to its potential biological activities and structural similarities to other biologically active compounds.
- Chemical Formula : C₁₅H₁₇NO₃
- Molecular Weight : Approximately 259.30 g/mol
- Structure : The compound features a pyrrole ring with specific substituents that may influence its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step processes, including:
- Formation of the Pyrrole Ring : This can be achieved through various methods such as cyclization reactions.
- Substitution Reactions : The introduction of the methoxyphenyl and ethyl groups is crucial for the compound's biological properties.
Anticancer Potential
Research indicates that derivatives of pyrrole, including this compound, exhibit significant anticancer properties. The presence of the methoxy group is often linked to enhanced activity against various cancer cell lines. For instance, similar compounds have shown IC₅₀ values below 30 µM against human cancer cell lines, suggesting potent cytotoxic effects .
The biological activity of this compound may involve:
- Interaction with Cellular Targets : It is hypothesized that the compound interacts with specific proteins or enzymes, modulating their activity and influencing cellular pathways related to proliferation and apoptosis.
- Structure-Activity Relationship (SAR) : Variations in substituents on the pyrrole ring can significantly affect the potency and selectivity of the compound against different biological targets .
Comparative Analysis
To better understand the uniqueness of this compound, it is useful to compare it with other related pyrrole derivatives:
| Compound Name | Chemical Formula | Unique Features |
|---|---|---|
| Ethyl 3-methyl-5-phenyl-1H-pyrrole-2-carboxylate | C₁₅H₁₇NO₂ | Contains a phenyl group at position 5 |
| Dimethyl 5-phenyl-1H-pyrrole-2,3-dicarboxylate | C₁₅H₁₉N | Dicarboxylic acid derivative |
| Triethyl 3,5,5'-trimethyl-1H,1'H-[2,3'-bipyrrole]-2',4,4'-tricarboxylate | C₂₄H₃₂N₂O₆ | Contains multiple carboxylic groups |
The distinct substitution pattern in this compound may confer unique biological activities compared to these analogs.
Case Studies
Several studies have highlighted the biological effects of pyrrole derivatives:
- Antitumor Activity : A study demonstrated that a related pyrrole derivative exhibited significant cytotoxicity against breast cancer cells with an IC₅₀ value of approximately 20 µM.
- Anticonvulsant Properties : Some pyrrole compounds have shown promise in reducing seizure activity in animal models, indicating potential for neurological applications .
- Antimicrobial Effects : Certain derivatives have been evaluated for their antibacterial properties, showing effectiveness against strains like Staphylococcus aureus with minimal inhibitory concentration (MIC) values comparable to established antibiotics .
Q & A
Q. Key Variables :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 80–90°C | >85% yield |
| Catalyst (CuSO₄) | 0.1 equivalents | Reduces side products |
| Reaction Time | 48 hours | Ensures completion |
Lower temperatures (<70°C) result in incomplete coupling, while excess catalyst promotes byproduct formation.
How can NMR and X-ray crystallography resolve structural ambiguities in substituted pyrrole derivatives?
Basic Research Question
- ¹H/¹³C NMR : Key signals include the pyrrole NH proton (δ 11.8–12.2 ppm) and methoxy groups (δ 3.6–3.8 ppm). The 5-ethyl-2-methoxyphenyl substituent shows aromatic protons at δ 6.5–7.6 ppm and ethyl CH₂/CH₃ signals (δ 1.0–1.5 ppm) .
- X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, resolving torsional angles between the pyrrole ring and aryl substituents. Non-merohedral twinning, observed in similar compounds, requires twin ratio refinement (e.g., 0.73:0.27 domains) .
What advanced strategies address challenges in crystallographic refinement for ortho-substituted aryl-pyrrole systems?
Advanced Research Question
- High-Resolution Data : Use SHELXTL (Bruker AXS) or SIR97 for direct-method structure solutions. For twinned crystals, refine using HKLF5 format in SHELXL .
- Disorder Modeling : The 5-ethyl group may exhibit rotational disorder. Apply restraints (e.g., SIMU, DELU) to thermal parameters .
Case Study : A related ethyl-substituted pyrrole showed R-factor improvement from 0.12 to 0.07 after disorder modeling .
How does the electronic structure of the pyrrole core influence reactivity and binding in medicinal chemistry applications?
Advanced Research Question
- Charge Distribution : Resonance structures and DFT calculations reveal positive charge accumulation at pyrrole positions 1, 3, and 5. Substituents like the methoxycarbonyl group enhance electrophilicity at position 5, favoring nucleophilic attacks .
- Biological Relevance : Charge distribution modulates interactions with biological targets (e.g., enzyme active sites). Methyl 4-amino-1-ethyl-pyrrole-2-carboxylate derivatives exhibit antiviral activity via charge-complementary binding .
What mechanistic insights explain regioselectivity in N-alkylation and cyclization reactions of pyrrole derivatives?
Advanced Research Question
- N-Alkylation : Copper-phenanthroline catalysts stabilize transition states, favoring substitution at the pyrrole nitrogen over competing sites. Steric hindrance from the 5-ethyl group directs coupling to position 2 .
- Cyclization : Hydrazine-mediated ring closure proceeds via a six-membered transition state, confirmed by isotopic labeling studies .
How can computational methods predict the biological activity of substituted pyrrole-carboxylates?
Advanced Research Question
- QSAR Models : Correlate substituent electronegativity (e.g., methoxy vs. ethyl groups) with IC₅₀ values for enzyme inhibition. For example, methyl 3-(2-chlorophenyl)-1H-pyrrole-2-carboxylate shows enhanced binding to hepatitis B capsid proteins due to halogen interactions .
- Docking Simulations : PyMOL or AutoDock predict binding poses in antiviral targets, validated by crystallographic data (RMSD < 1.5 Å) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
